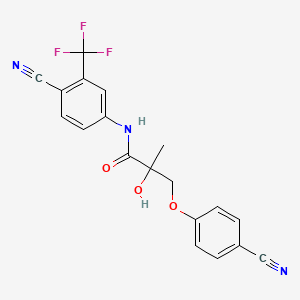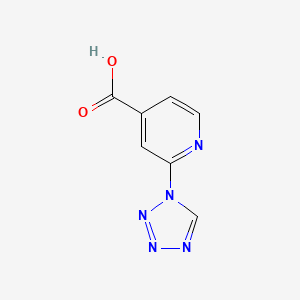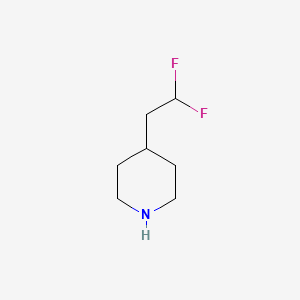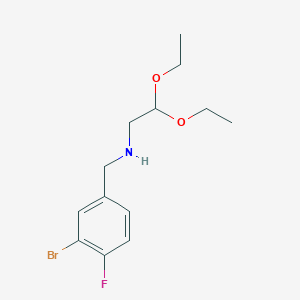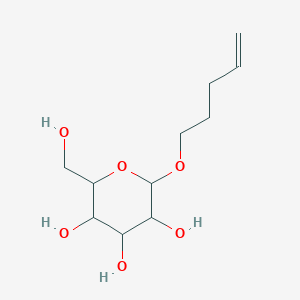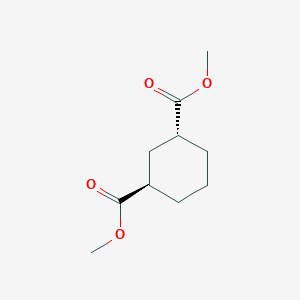![molecular formula C13H17NO4 B12282487 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid](/img/structure/B12282487.png)
5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0^{2,7}.0^{4,6}]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid is a complex organic compound with a unique tetracyclic structure. This compound is primarily used in research settings, particularly in the fields of proteomics and organic chemistry . Its molecular formula is C13H17NO4, and it has a molecular weight of 251.28 g/mol .
Preparation Methods
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid include:
- Tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane : A simpler tetracyclic compound without the Boc-protected amine and carboxylic acid functionalities .
- Quadricyclane : Another tetracyclic compound with a different arrangement of carbon atoms .
The uniqueness of 5-{[(Tert-butoxy)carbonyl]amino}tetracyclo[3.2.0.0{2,7}.0{4,6}]heptane-1-carboxylic acid lies in its combination of a tetracyclic core with a Boc-protected amine and a carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-11(2,3)18-10(17)14-13-6-4-5-7(8(6)13)12(5,13)9(15)16/h5-8H,4H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
LHHSVGFWLGDVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C1C4C2(C4C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


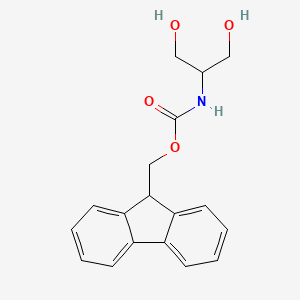
![O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine](/img/structure/B12282412.png)
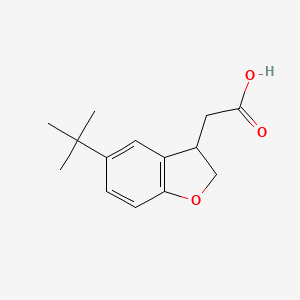
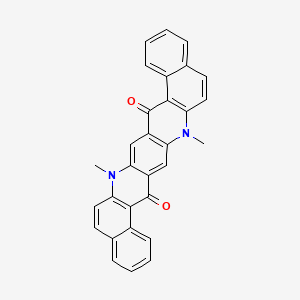
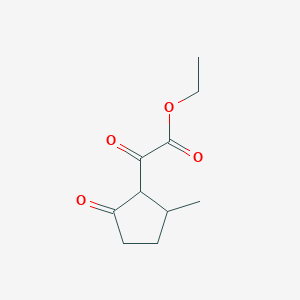
![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)
